1-Hexyl-2-thiourea

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

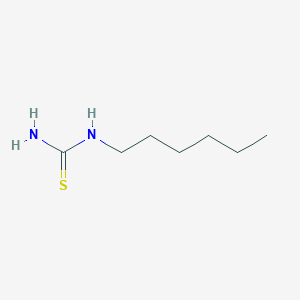

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hexylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2S/c1-2-3-4-5-6-9-7(8)10/h2-6H2,1H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYQWQCDUHNQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365236 | |

| Record name | 1-Hexyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21071-27-2 | |

| Record name | 1-Hexyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 1 Hexyl 2 Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-Hexyl-2-thiourea, ¹H, ¹³C, and ¹⁵N NMR provide complementary information regarding the proton, carbon, and nitrogen environments within the molecule.

¹H NMR Spectral Analysis of Alkyl and Heteroatom-Bound Protons

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the hexyl chain and the protons attached to the nitrogen atoms of the thiourea (B124793) moiety.

The hexyl group gives rise to a series of signals typical for a linear alkyl chain. The terminal methyl group (CH₃) is expected to appear as a triplet at the most upfield region, typically around 0.9 ppm. The five methylene (B1212753) groups (CH₂) of the hexyl chain will present as multiplets in the range of approximately 1.3 to 1.6 ppm. The methylene group directly attached to the nitrogen atom (N-CH₂) is deshielded by the adjacent heteroatom and is therefore expected to resonate further downfield, likely as a triplet around 3.4-3.6 ppm.

The protons attached to the nitrogen atoms (N-H) of the thiourea group are exchangeable and their chemical shifts can be influenced by solvent, concentration, and temperature. They typically appear as broad singlets. The proton on the hexyl-substituted nitrogen (N-H) and the two protons on the terminal nitrogen (NH₂) are expected to resonate in the downfield region, often between 6.0 and 8.5 ppm. In some instances, these N-H signals can be broad and difficult to distinguish from the baseline. Research on similar N-acyl-N'-alkyl/aryl thiourea derivatives shows N-H protons in comparable chemical shift ranges.

A representative table of expected ¹H NMR chemical shifts for this compound is provided below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (hexyl) | ~ 0.90 | Triplet (t) | 3H |

| (CH₂)₄ (hexyl) | ~ 1.30 - 1.60 | Multiplet (m) | 8H |

| N-CH₂ (hexyl) | ~ 3.50 | Triplet (t) | 2H |

| R-NH-C=S | ~ 7.5 (broad) | Singlet (s) | 1H |

| C=S-NH₂ | ~ 7.0 (broad) | Singlet (s) | 2H |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Investigations

The ¹³C NMR spectrum provides critical information about the carbon skeleton of this compound. A key feature in the spectrum is the signal for the thiocarbonyl carbon (C=S). This carbon atom is significantly deshielded and typically resonates in the far downfield region of the spectrum. For various thiourea derivatives, this peak is often observed between 180 and 184 ppm. chemicalbook.com

The carbon atoms of the hexyl chain are observed in the upfield region of the spectrum. Based on data from analogous hexyl-containing compounds, the terminal methyl carbon (CH₃) is expected around 14 ppm. hmdb.cahmdb.ca The methylene carbons appear in the range of 22 to 32 ppm. The carbon atom directly bonded to the nitrogen (N-CH₂) is shifted downfield relative to the other methylene carbons due to the electron-withdrawing effect of the nitrogen atom, typically appearing around 45-48 ppm.

An expected ¹³C NMR chemical shift assignment for this compound is detailed in the following table.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=S (thiocarbonyl) | ~ 182 |

| N-C H₂ (hexyl, C1) | ~ 47 |

| N-CH₂-C H₂ (hexyl, C2) | ~ 31 |

| C H₃ (hexyl, C6) | ~ 14 |

| Other C H₂ (hexyl, C3, C4, C5) | 22 - 29 |

Note: Chemical shifts are predictive and based on data from analogous structures.

¹⁵N NMR Spectroscopy for Nitrogen Environments

¹⁵N NMR spectroscopy is a powerful, though less common, technique for probing the electronic environment of nitrogen atoms. nist.gov For this compound, which contains two chemically distinct nitrogen atoms, this technique can provide valuable structural information. One nitrogen is a secondary amine, bonded to a hexyl group and the thiocarbonyl carbon, while the other is part of a primary amine (thioamide) group.

Studies on alkylthioureas and related thioamides show that ¹⁵N chemical shifts are sensitive to substituent effects and the degree of C-N double bond character. semanticscholar.orgexaly.comacs.org The resonance for the nitrogen in the -NH₂ group is expected to differ significantly from the nitrogen in the -NH-hexyl group. This difference in chemical shifts can offer insights into the electronic delocalization within the thiourea moiety. The analysis of ¹⁵N chemical shifts in related compounds has been used to study the effects of substituents on the nitrogen atoms. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. researchgate.netnih.gov This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing it from other formulas that have the same nominal mass.

For this compound, the molecular formula is C₇H₁₆N₂S. The calculated monoisotopic mass can be precisely matched with the experimental value obtained from HRMS, confirming the elemental composition.

| Property | Value |

| Molecular Formula | C₇H₁₆N₂S |

| Monoisotopic Mass | 160.10342 Da |

| [M+H]⁺ | 161.11070 m/z |

| [M+Na]⁺ | 183.09264 m/z |

Data sourced from predictive databases.

Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound undergoes fragmentation, producing a characteristic pattern of fragment ions that helps to confirm the structure. The fragmentation is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments.

The fragmentation of N-alkyl compounds is often dominated by alpha-cleavage, which is the cleavage of a bond adjacent to the heteroatom (in this case, nitrogen). msu.edulibretexts.org For this compound, the most prominent alpha-cleavage would be the breaking of the C1-C2 bond of the hexyl chain, leading to the loss of a pentyl radical (C₅H₁₁) and the formation of a stable, resonance-delocalized cation.

Another significant fragmentation pathway involves the cleavage of the hexyl chain itself, resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org Cleavage of the C-N bond can also occur. The presence of sulfur allows for characteristic fragmentation patterns, including the potential formation of sulfur-containing ions. The presence of sulfur's heavier isotope, ³⁴S (4.2% natural abundance), will result in a characteristic M+2 peak in the mass spectrum. chemguide.co.uk

A table of predicted major fragment ions for this compound is presented below.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 160 | [C₇H₁₆N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 101 | [C₂H₅N₂S]⁺ | Cleavage of the hexyl chain at the β-position |

| 88 | [CH₄N₂S]⁺˙ | McLafferty-type rearrangement |

| 71 | [C₅H₁₁]⁺ | Pentyl cation from hexyl chain fragmentation |

| 59 | [CH₃N₂S]⁺ | Fragment containing the thiourea core |

| 43 | [C₃H₇]⁺ | Propyl cation from hexyl chain fragmentation |

Note: Fragmentation is predictive and relative abundances can vary with instrument conditions.

Collision Cross Section Prediction for Structural Insights

The collision cross section (CCS) is a crucial parameter that provides information about the size and shape of an ion in the gas phase. Theoretical prediction of CCS values has become an invaluable tool in analytical chemistry, particularly in the field of ion mobility-mass spectrometry, aiding in the structural elucidation of unknown compounds. nih.goveurekalert.org For this compound, predicted CCS values can be calculated for various adducts. These predictions are often made using computational tools and machine learning algorithms that rely on the compound's 2D or 3D structure. rsc.orgarxiv.orgshen-lab.org

The predicted CCS values for different ionic forms of this compound, calculated using the CCSbase model, provide a reference for experimental measurements. uni.lu The accuracy of these predictions can be influenced by the specific prediction model used and the instrumental design of the mass spectrometer. nih.gov While computational methods require energy-minimized 3D structures and can be time-consuming, machine learning approaches offer a faster alternative with prediction errors often below 10%. eurekalert.org The use of multiple adducts for the same molecule in CCS analysis can significantly improve the specificity of identification. arxiv.org

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 161.11070 | 136.8 |

| [M+Na]⁺ | 183.09264 | 144.2 |

| [M+NH₄]⁺ | 178.13724 | 144.7 |

| [M+K]⁺ | 199.06658 | 136.9 |

| [M-H]⁻ | 159.09614 | 137.4 |

| [M+Na-2H]⁻ | 181.07809 | 139.2 |

| [M]⁺ | 160.10287 | 138.1 |

| [M]⁻ | 160.10397 | 138.1 |

Data obtained from CCSbase prediction. uni.lu

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups and elucidate molecular structures. up.ac.zamvpsvktcollege.ac.in While both methods probe the vibrational energy levels of molecules, they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by molecules, which causes a change in the dipole moment. up.ac.za In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the vibrational modes must induce a change in the molecular polarizability. up.ac.zas-a-s.org

In the IR spectrum of thiourea and its derivatives, the N-H stretching vibrations are typically observed in the region of 3100-3500 cm⁻¹. mvpsvktcollege.ac.inresearchgate.net Specifically for thiourea, bands around 3371 cm⁻¹, 3260 cm⁻¹, and 3156 cm⁻¹ are indicative of different N-H₂ groups arising from tautomeric forms. iosrjournals.org The C=S stretching vibration, a key characteristic of thioureas, often appears in the range of 1000-1250 cm⁻¹ in Raman spectra and can also be observed in IR spectra, though sometimes with weaker intensity. horiba.com For thiourea itself, a strong band at 729 cm⁻¹ in both IR and Raman spectra is attributed to a pure C=S stretch. up.ac.zaiosrjournals.org The N-H bending vibrations are typically found around 1615-1617 cm⁻¹. up.ac.zaresearchgate.net

Table 2: General Vibrational Frequencies for Thiourea Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H stretching | 3100 - 3500 mvpsvktcollege.ac.inresearchgate.net | IR, Raman |

| C=S stretching | 730 - 1250 up.ac.zahoriba.comresearchgate.net | IR, Raman |

| N-H bending | ~1617 up.ac.za | IR |

In situ Raman spectroscopy is a valuable analytical technique for real-time monitoring of chemical reactions. beilstein-journals.org It allows for the direct observation of changes in vibrational modes as reactants are converted into products, providing insights into reaction kinetics and mechanisms. researchgate.netbeilstein-journals.org This technique has been successfully applied to monitor the synthesis of thiourea derivatives, where the appearance and disappearance of characteristic Raman bands of reactants, intermediates, and products are tracked over time. beilstein-journals.orgresearchgate.net For instance, in the mechanochemical synthesis of a symmetrical bis(4-bromophenyl)thiourea, in situ Raman monitoring identified a reactive N-thiocarbamoyl benzotriazole (B28993) intermediate through its characteristic bands at 544, 1041, 1248, and 1511 cm⁻¹. beilstein-journals.org The ability to probe reactions in the solid state without the need for sample preparation makes in situ Raman spectroscopy particularly powerful. beilstein-journals.orgacs.org

Vibrational Mode Assignment (C=S, N-H stretching)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The resulting spectrum provides information about the electronic structure and can be used to identify chromophores, which are the parts of a molecule that absorb light. libretexts.org

Thiourea and its derivatives exhibit characteristic absorption bands in the UV region. For thiourea itself, an absorption range of 225 to 270 nm has been observed in solution. mdpi.com The absorption maxima can be influenced by the solvent and the specific substituents on the thiourea core. In a study of a thiourea-doped KHP crystal, the UV-Vis transmission spectrum showed a lower cutoff wavelength, indicating good transparency in the visible region. researchgate.net The electronic transitions in thiourea derivatives are typically π → π* and n → π* transitions associated with the C=S chromophore and the nitrogen lone pairs. These transitions are selection rule allowed and result in intense absorption bands. libretexts.org The absorption spectrum of thiourea can be affected by complexation with metal ions, as seen in the case of cobalt-thiourea complexes where the combination of the reagents shows an absorption range from 225 to 270 nm with a maximum at 243 nm. mdpi.com

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

For thiourea derivatives, SC-XRD analysis is crucial for understanding their solid-state behavior. The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a focused X-ray beam. The diffraction pattern produced is used to solve the crystal structure. Although specific crystallographic data for this compound is not detailed in the available literature, the analysis of structurally similar acyl thiourea derivatives and organometallic thiourea complexes provides a framework for the expected results. acs.orgscholarsresearchlibrary.com

Typically, the analysis of a thiourea derivative like this compound would yield key crystallographic parameters. For instance, studies on other thioureas have identified crystal systems such as monoclinic or triclinic. scholarsresearchlibrary.comsibran.ru The elucidation of the structure would confirm the planarity of the thiourea core [S=C(NH)₂] and the specific spatial orientation of the hexyl group.

Table 1: Representative Crystallographic Data for Thiourea-Containing Compounds This table is illustrative of typical data obtained from SC-XRD analysis of thiourea derivatives, not specific to this compound.

| Parameter | Example Compound: 1-(1-naphthyl)-2-thiourea (B1665576) sibran.ru | Example Compound: Bis(thiourea) lead formate (B1220265) scholarsresearchlibrary.com |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/c | Pī |

| Unit Cell Parameters | a = 15.3864 Å, b = 7.6090 Å, c = 17.0836 Å, β = 91.74° | a = 6.279 Å, b = 7.551 Å, c = 7.910 Å, α = 66.86°, β = 68.61°, γ = 88.85° |

| Molecules per Unit Cell (Z) | 8 | 1 |

Analysis of Intermolecular and Intramolecular Interactions (Hydrogen Bonding)

The crystal packing of thiourea derivatives is significantly influenced by hydrogen bonding. iucr.org In this compound, the thiourea moiety provides two N-H groups that act as hydrogen bond donors and a sulfur atom that can act as a hydrogen bond acceptor. nih.gov

Intermolecular Hydrogen Bonding: The most prevalent interaction in the crystal structures of thioureas is the intermolecular N-H···S hydrogen bond. acs.org These bonds link adjacent molecules, often forming one-dimensional chains or tapes. iucr.orgacs.org For example, in the crystal structure of 1-(1-naphthyl)-2-thiourea, molecules are connected via N-H···S hydrogen bonds with an N···S distance of 3.371 Å. sibran.ru These interactions are fundamental to the stability of the crystal lattice.

Intramolecular Hydrogen Bonding: While less common in simple N-alkyl thioureas, intramolecular hydrogen bonds can occur in more complex derivatives, stabilizing the molecular conformation. acs.orgiucr.org For this compound, intramolecular N-H···S bonding is unlikely due to the conformational flexibility of the hexyl chain. However, the molecular configuration is stabilized by these strong intermolecular forces. acs.org

The strength of N-H···S hydrogen bonds is generally considered weaker than their N-H···O counterparts found in ureas, but they are a defining feature in the supramolecular chemistry of thioureas. acs.org

Table 2: Typical Hydrogen Bond Geometries in Thiourea Derivatives

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|

| Intermolecular | N-H···S | ~3.3-3.4 Å (N···S) | Primary interaction for crystal packing, often forms chains or dimers. sibran.ruacs.org |

| Intramolecular | N-H···O | Varies | Stabilizes molecular conformation in acyl thiourea derivatives. acs.org |

Conformational Analysis in Crystalline State

Conformational analysis in the crystalline state reveals the lowest energy arrangement of a molecule within the ordered environment of a crystal lattice. nobelprize.org For this compound, this involves the orientation of the hexyl group relative to the planar thiourea core.

The thiourea group [–NH–C(S)–NH₂] itself is generally planar. The conformation of the molecule is described by the torsion angles along the C-N and C-C bonds. In the solid state, the conformation is a compromise between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions, primarily the hydrogen bonds discussed previously. iucr.org

The flexible hexyl chain can adopt various conformations. However, in the crystalline state, it will be locked into a specific, low-energy arrangement. The conformation of N-substituted thioureas can be described as cis or trans with respect to the C=S bond. Studies on related diphenylthioureas have shown that different conformers can be present and are often influenced by substitution and the environment. acs.org For this compound, the solid-state conformation would be determined and defined by the crystallographic data, revealing the specific torsion angles of the hexyl chain and the orientation around the C-N bond.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound. torontech.com The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. torontech.com

For purity assessment, a reversed-phase HPLC method is typically employed. The compound is dissolved in a suitable solvent and injected into the HPLC system. The main component, this compound, will elute at a characteristic retention time, appearing as a major peak in the chromatogram. Impurities, having different polarities, will elute at different retention times. torontech.com Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A diode-array detector (DAD) is often used to obtain UV spectra of the peaks, which helps in identifying components and confirming peak purity. lu.se

Enantiomeric resolution would only be relevant if the molecule were chiral. This compound is an achiral molecule and therefore does not exist as enantiomers. If analyzing a chiral thiourea derivative, a specialized chiral stationary phase (CSP) would be required to separate the enantiomers.

Table 3: Illustrative HPLC Conditions for Analysis of Alkylthioureas This table provides a general example of HPLC parameters; specific conditions would need to be optimized for this compound.

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water sielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis or Diode Array Detector (DAD) at ~240 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Coordination Chemistry of 1 Hexyl 2 Thiourea As a Ligand

Electrochemical Properties of Metal Complexes

No cyclic voltammetry data for metal complexes of 1-Hexyl-2-thiourea has been found in the searched literature. Studies on analogous thiourea (B124793) complexes, such as those with N-benzoylthiourea or N,N'-diethylthiourea, show that their metal complexes can undergo redox processes. For instance, Cu(II) and Ni(II) complexes with certain thiourea derivatives have been shown to exhibit quasi-reversible or irreversible redox waves in their cyclic voltammograms, often attributed to metal-centered (e.g., Cu(II)/Cu(I)) or ligand-based reductions. However, without experimental data for this compound complexes, any discussion would be purely speculative.

Magnetic Properties of Paramagnetic Complexes

There is no published data on the magnetic properties of paramagnetic complexes formed with this compound. The magnetic behavior of transition metal complexes is determined by the number of unpaired electrons on the metal center, which is influenced by the metal's oxidation state and the coordination environment provided by the ligand. Paramagnetic behavior is expected for complexes with unpaired electrons. Magnetic susceptibility measurements on complexes of other thiourea derivatives have confirmed paramagnetic nature for various transition metals, but these findings cannot be specifically attributed to complexes of this compound.

Due to the absence of specific research findings, no data tables can be generated.

Biological Activities and Pharmacological Potential of 1 Hexyl 2 Thiourea Derivatives

Antimicrobial Efficacy

Thiourea (B124793) derivatives are recognized for their wide-ranging biological activities, including significant antimicrobial properties. mdpi.comontosight.ai The incorporation of different substituents onto the thiourea scaffold allows for the modulation of their antimicrobial spectrum and potency. rsc.org The hexyl group, in particular, contributes to the lipophilicity of the molecule, which can facilitate its passage through microbial cell membranes.

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

Derivatives of 1-Hexyl-2-thiourea have demonstrated notable efficacy against a variety of bacterial pathogens. Studies on 1-Hexyl-3-phenyl-2-thiourea (HPHT), a prominent derivative, have confirmed its antibacterial action against both Gram-positive and Gram-negative bacteria. In vitro testing has shown that HPHT exhibits strong antibacterial activity against pathogens such as the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli.

The antibacterial spectrum of thiourea derivatives is broad, encompassing activity against Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. mdpi.com Research into ruthenium complexes incorporating hexyl-substituted triazole ligands also highlights activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Similarly, other synthesized thiourea derivatives have shown strong antibacterial effects when compared to standard antibiotics like tetracycline. mdpi.com

Antifungal Activity Against Various Fungal Pathogens

The pharmacological potential of this compound derivatives extends to antifungal applications. Specifically, 1-Hexyl-3-phenyl-2-thiourea (HPHT) has been shown to possess antifungal properties against several fungal pathogens, indicating its potential for development as an antifungal agent.

Broader studies on thiourea compounds have identified activity against major plant pathogens, including Botrytis cinerea, Colletotrichum fragariae, Fusarium oxysporum, and Phoma betae. researchgate.net Further research has documented the efficacy of certain thiourea derivatives against fungal strains like Aspergillus fumigatus and Fusarium solani. rsc.org The structural features of these compounds, including the thiourea core, are crucial for their interaction with biological systems and their resulting antifungal effects. acs.org

Minimum Inhibitory Concentration (MIC) Determinations

The potency of antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For derivatives of this compound, MIC values have been established that underscore their potential. 1-Hexyl-3-phenyl-2-thiourea (HPHT) demonstrates significant inhibition against strains like E. faecalis and P. aeruginosa, with MIC values that are comparable to standard antibiotics.

Research on various thiourea derivatives provides a comparative perspective on their efficacy. For instance, certain novel thiourea compounds exhibited MIC values ranging from 40 to 50 µg/mL against tested bacterial organisms. mdpi.com In a study on thiourea derivatives of 1,3-thiazole, the MIC values against Gram-positive cocci were found to be in the range of 2-32 µg/mL. nih.gov Furthermore, ruthenium complexes with hexyl substituents have shown potent activity against Gram-positive bacteria with MIC values between 1 and 8 µg/mL and against MRSA strains with MICs of 4–8 µg/mL. mdpi.com

| Compound/Derivative Class | Microorganism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Ruthenium(II) complexes with hexyl-substituted ligands | Gram-positive bacteria (e.g., S. aureus, S. pyogenes) | 1 - 8 | mdpi.com |

| Thiourea derivatives of 1,3-thiazole | Gram-positive cocci | 2 - 32 | nih.gov |

| Novel thiourea derivatives | Various bacteria (e.g., E. faecalis, P. aeruginosa) | 40 - 50 | mdpi.com |

| Ruthenium(II) complexes with hexyl-substituted ligands | Methicillin-resistant S. aureus (MRSA) | 4 - 8 | mdpi.com |

Anticancer and Antitumor Properties

The exploration of thiourea derivatives in oncology has revealed promising anticancer and antitumor activities. mdpi.comanalis.com.my These compounds have been shown to combat cancer through various mechanisms, including the inhibition of cancer cell growth and the reversal of treatment resistance. mdpi.comresearchgate.net

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have been identified as inhibitors of cancer cell proliferation. Research indicates that 1-Hexyl-3-phenyl-2-thiourea (HPHT) can suppress the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth. The cytotoxic potential of thiourea derivatives has been evaluated against a range of human cancer cell lines, including those from breast, lung, pancreatic, and prostate cancers. mdpi.com

The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC50). Studies have reported that certain thiourea derivatives exhibit potent responses against breast cancer cell lines with IC50 values ranging from 3 to 14 µM. mdpi.com A notable example is 1-acridin-9-yl-3-[6-(acridin-9-ylcarbamothioylamino)hexyl]thiourea (NSC 626151), a derivative containing a hexyl chain, which is believed to exert its anticancer effect by interfering with DNA replication and transcription. ontosight.ai Some bis-thiourea structures have demonstrated high efficacy against human leukemia cell lines, with IC50 values as low as 1.50 µM. mdpi.com

| Compound/Derivative Class | Cancer Cell Line | IC50 Range (µM) | Reference |

|---|---|---|---|

| Phosphonate (B1237965) thiourea derivatives | Pancreatic, prostate, breast cancer | 3 - 14 | mdpi.com |

| Bis-thiourea structures | Human leukemia | As low as 1.50 | mdpi.com |

| Non-metal-containing thiourea derivatives | Breast and lung malignancies | 7 - 20 | mdpi.com |

| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | Colon (SW480, SW620), Prostate (PC3), Leukemia (K-562) | 1.5 - 8.9 | nih.gov |

Induction of Apoptosis and Modulation of Cell Signaling Pathways

A key mechanism through which thiourea derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. fucoidan-life.com Apoptosis is a critical process for eliminating cancerous cells, and its induction is a primary goal of many cancer therapies. bio-rad-antibodies.com Thiourea compounds have been shown to trigger this process in cancer cells. researchgate.netnih.gov

The induction of apoptosis by thiourea derivatives can occur through the modulation of various cell signaling pathways. Research has shown that these compounds can cause cancer cells to arrest in different phases of the cell cycle, including the pre-G1, G0/G1, and G2-M phases, ultimately leading to cell death. researchgate.net For example, studies on certain 1,3-disubstituted thiourea derivatives have demonstrated strong pro-apoptotic activity, leading to a high percentage of colon cancer cells entering late-stage apoptosis. nih.gov These findings underscore the potential of thiourea derivatives to target and eliminate cancer cells by activating their intrinsic self-destruction mechanisms.

Enzyme Inhibition Studies

Inhibition of Protease Activity

Thiourea derivatives have been investigated for their potential as enzyme inhibitors, including their activity against proteases. semanticscholar.org A study involving five different synthesized thiourea derivatives demonstrated moderate enzyme inhibitory activity against protease. semanticscholar.org In this study, compound 2, identified as 1-benzoyl-3-(4-methoxyphenyl)thiourea, was found to be the most active against all tested assays, including protease inhibition. semanticscholar.org

The inhibition of protease activity by these compounds is significant as enzymatic control is crucial for maintaining the body's natural steady state. semanticscholar.org Molecular docking studies have suggested that these thiourea derivatives have the potential to inhibit protease enzymes. semanticscholar.org While some urea (B33335) derivatives have been shown to inhibit the HIV protease enzyme, the specific mechanisms and a broad range of protease targets for this compound derivatives are still areas for further research. tandfonline.com

Inhibition of α-Glucosidase

Thiourea derivatives have shown potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption. A series of synthesized derivatives were screened for their activity against α-glucosidase, with several compounds exhibiting remarkable inhibitory activity. researchgate.net For instance, compounds 8b, 8h, 8n, and 8o displayed IC₅₀ values ranging from 38.2 ± 0.3 to 79.9 ± 1.2 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 ± 2.0 µM). researchgate.net Enzyme kinetic studies of the most active compound, 8h, revealed a non-competitive mode of inhibition with a Ki value of 38.2 µM. researchgate.net

In another study, all synthesized compounds showed enhanced inhibitory action against α-glucosidase compared to acarbose, with IC₅₀ values ranging from 14.0 to 373.85 µM. researchgate.net The structure-activity relationship (SAR) analysis indicated that large electron-donating groups at the para position of the phenyl ring increased the inhibitory activity compared to electron-withdrawing groups. researchgate.net

Furthermore, a comprehensive study of 29 flavonoids related to Astragali Radix, including their metabolites, screened their α-glucosidase inhibitory activity. mdpi.com Sixteen of these flavonoids showed significant inhibition, with five being identified as novel inhibitors. mdpi.com The SAR revealed that hydroxylation, particularly at the C-3 position, enhanced activity, while glycosylation and methoxylation reduced it. mdpi.com These flavonoids were found to bind to different amino acid residues in the active site of α-glucosidase, causing conformational changes and resulting in various types of inhibition. mdpi.com

Other studies have also identified potent α-glucosidase inhibitors from natural and synthetic sources. For example, phenolic compounds isolated from a deep-sea fungus, Aspergillus insulicola, exhibited more potent α-glucosidase inhibitory effects than acarbose, with IC₅₀ values ranging from 17.04 to 292.47 μM. mdpi.com Similarly, flavonoid derivatives have shown excellent inhibitory effects, with one derivative exhibiting an IC₅₀ of 15.71 ± 0.21 μM. frontiersin.org Bavachalcone, a component of Fructus Psoraleae, also demonstrated significantly superior inhibition of α-glucosidase (IC₅₀ 15.35 ± 0.57 μg/mL) compared to acarbose (IC₅₀ 2.77 ± 0.09 mg/mL), acting as a mixed competitive and non-competitive inhibitor. scielo.br

Table 2: α-Glucosidase Inhibitory Activity of Various Compounds

| Compound/Derivative | IC₅₀ Value | Reference |

| Thiourea Derivative 8h | 38.2 ± 0.3 µM | researchgate.net |

| Thiourea Derivative 8b, 8n, 8o | 38.2 - 79.9 µM | researchgate.net |

| Acarbose (Standard) | 750.0 ± 2.0 µM | researchgate.net |

| Aspergillus insulicola Phenolic Compounds | 17.04 - 292.47 µM | mdpi.com |

| Flavonoid Derivative 4 | 15.71 ± 0.21 µM | frontiersin.org |

| Bavachalcone | 15.35 ± 0.57 µg/mL | scielo.br |

Inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2)

Computational studies have explored the potential of thiourea analogs as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key enzyme in inflammatory signaling pathways. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for potent MK-2 inhibition. nih.gov

These computational models have provided insights for the rational design of more effective inhibitors. nih.gov For instance, it has been suggested that a bulky and electron-rich substituent at the C5 position of the pyrazine (B50134) ring is beneficial for enhancing potency. nih.gov Additionally, a hydrogen bond acceptor group at the C3 position of the pyrazine ring and a small, electropositive substituent acting as a hydrogen bond donor at the C2 position of the oxazolone (B7731731) ring are favored for increased MK-2 inhibition. nih.gov

Molecular docking and molecular dynamics simulations have further corroborated these findings, identifying key amino acid residues that play a crucial role in the binding and inhibition of MK-2. nih.gov While specific experimental data on this compound's direct inhibition of MK-2 is limited in the provided context, the general framework of thiourea derivatives as MK-2 inhibitors has been established through these computational approaches. A potent, ATP-competitive inhibitor of MK-2, PF 3644022, has been identified with an IC₅₀ of 5.2 nM and a Ki of 3 nM, demonstrating the potential of small molecules in targeting this kinase. rndsystems.com

Inhibition of Sirtuin-1 (SIRT1) and Sirtuin-2 (SIRT2)

Thiourea derivatives have emerged as a novel class of inhibitors for sirtuins, a family of NAD⁺-dependent deacetylases involved in various cellular processes, including cancer. acs.orgundip.ac.id A hit compound with an oxadiazole-carbonylaminothiourea backbone was identified through virtual screening and found to inhibit SIRT1 and SIRT2 with IC₅₀ values of 192 µM and 57 µM, respectively. acs.org

Based on this hit, a series of analogues were synthesized. acs.org The most potent SIRT1 inhibitor in this series was compound 28, with an IC₅₀ of 13 µM, making it nearly as potent as the known SIRT1 inhibitor, compound 1 (IC₅₀ = 3 µM). acs.org Interestingly, compound 28, which contains a thiourea group, showed a preference for SIRT1 over SIRT2 (IC₅₀ = 113 µM for SIRT2). acs.org In contrast, its urea-containing counterpart, compound 29, was a much weaker SIRT1 inhibitor but an equipotent SIRT2 inhibitor. acs.org

Computational studies have also explored thiourea derivatives as potential anticancer agents through SIRT1 inhibition. undip.ac.id Molecular docking of three thiourea derivatives to the SIRT1 receptor (PDB ID: 4I5I) showed that compound b, [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate, had the lowest binding energy of -9.29 kcal/mol and a KI value of 0.156 µM. undip.ac.id Molecular dynamics simulations further supported this finding, identifying the amino acid residue PheA:297 as playing a key role in the interaction. undip.ac.id

Furthermore, novel lysine-based thioureas have been developed as mechanism-based inhibitors of SIRT2. nih.gov Compounds AF8, AF10, and AF12 selectively inhibited SIRT2 with very low IC₅₀ values of 0.06, 0.15, and 0.08 µM, respectively. nih.gov These compounds demonstrated broad cytotoxicity against various cancer cell lines while showing minimal toxicity in noncancerous cells. nih.gov

Table 3: Inhibitory Activity of Thiourea Derivatives against SIRT1 and SIRT2

| Compound | Target Sirtuin | IC₅₀ (µM) | Reference |

| Hit Compound 2 | SIRT1 | 192 | acs.org |

| Hit Compound 2 | SIRT2 | 57 | acs.org |

| Compound 28 (Thiourea) | SIRT1 | 13 | acs.org |

| Compound 28 (Thiourea) | SIRT2 | 113 | acs.org |

| Compound b | SIRT1 | 0.156 (Ki) | undip.ac.id |

| Compound AF8 | SIRT2 | 0.06 | nih.gov |

| Compound AF10 | SIRT2 | 0.15 | nih.gov |

| Compound AF12 | SIRT2 | 0.08 | nih.gov |

Urease Inhibitory Activity

Thiourea and its derivatives are well-documented inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. nih.govfrontiersin.org This enzymatic activity is implicated in various pathological conditions, including gastric ulcers and cancer, by allowing pathogens like Helicobacter pylori to survive in the acidic stomach environment. frontiersin.org

A variety of thiourea derivatives have been synthesized and tested for their urease inhibitory potential. In one study, a series of imidazopyridine-based oxazole (B20620) derivatives were synthesized, and most were found to be active against the urease enzyme, with IC₅₀ values ranging from 5.68 ± 1.66 μM to 81.48 ± 7.18 μM. nih.gov Several of these compounds, such as 4i (IC₅₀ = 5.68 ± 1.66 μM), 4o (IC₅₀ = 7.11 ± 1.24 μM), 4g (IC₅₀ = 9.41 ± 1.19 μM), and 4h (IC₅₀ = 10.45 ± 2.57 μM), were significantly more potent than the standard drug, thiourea (IC₅₀ = 21.37 ± 1.76 μM). nih.gov

Similarly, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized and investigated for urease inhibition. frontiersin.org All of these compounds showed good inhibitory activities, with IC₅₀ values ranging from 2.0 ± 0.73 μM to 14.12 ± 0.67 μM. frontiersin.org The most active inhibitors, 5b and 7e, had IC₅₀ values of 2.0 ± 0.73 and 2.24 ± 1.63 µM, respectively, which are considerably lower than that of the standard thiourea (23.2 ± 11.0 µM). frontiersin.org

Urea and thiourea derivatives of tryptamine (B22526) have also been synthesized and evaluated for their urease inhibitory activity. researchgate.net With the exception of one compound, all were more potent than the standard inhibitor thiourea (IC₅₀ = 21.37 ± 0.26 μM), with IC₅₀ values ranging from 9.13 ± 0.25 to 18.42 ± 0.42 μM. researchgate.net Compounds 2b, 2g, 2m, and 2q showed excellent inhibitory activity, with IC₅₀ values of 9.36 ± 0.27, 9.13 ± 0.25, 9.18 ± 0.35, and 9.35 ± 0.35 μM, respectively. researchgate.net A kinetic study of compound 2g revealed a competitive mode of inhibition. researchgate.net

Furthermore, N,N'-disubstituted thiourea derivatives bearing an ibuprofen (B1674241) moiety were synthesized and tested against Jack bean urease. jcchems.com Most of these compounds showed potential inhibitory activity, with compound 5 being the most potent urease inhibitor with an IC₅₀ of 14.6 μM. jcchems.com

A series of N-monosubstituted thioureas were reported as effective urease inhibitors with low cytotoxicity. nih.gov One compound, b19, showed excellent inhibition of both extracted urease and urease in intact H. pylori cells, with IC₅₀ values of 0.16 ± 0.05 and 3.86 ± 0.10 µM, respectively. nih.gov This makes it 170- and 44-fold more potent than the clinically used drug acetohydroxamic acid (AHA). nih.gov

Table 4: Urease Inhibitory Activity of Thiourea Derivatives

| Derivative | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |

| Imidazopyridine-based oxazole 4i | 5.68 ± 1.66 | 21.37 ± 1.76 | nih.gov |

| 1-(3-nitropyridin-2-yl)piperazine 5b | 2.0 ± 0.73 | 23.2 ± 11.0 | frontiersin.org |

| Tryptamine thiourea 2g | 9.13 ± 0.25 | 21.37 ± 0.26 | researchgate.net |

| Ibuprofen-bearing thiourea 5 | 14.6 | - | jcchems.com |

| N-monosubstituted thiourea b19 | 0.16 ± 0.05 | - | nih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Thiourea derivatives have been identified as a promising class of compounds for the inhibition of cholinesterase enzymes, which are implicated in the progression of Alzheimer's disease. mdpi.comnih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can help to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. mdpi.com

Various studies have demonstrated the potential of thiourea derivatives as cholinesterase inhibitors. For instance, a series of bis-indolylmethane thiourea derivatives showed varying degrees of inhibitory activity against both AChE and BChE, with IC₅₀ values ranging from 4.10 to 155.81 μM for AChE and 6.50 to 97.30 μM for BChE. researchgate.net In another study, benzimidazole-based oxazole analogues displayed a diverse spectrum of inhibitory potentials against AChE and BChE. researchgate.net Specifically, compounds 9 and 14 were identified as the most active, with low micromolar IC₅₀ values. researchgate.net

Unsymmetrical thiourea derivatives have also been investigated for their anticholinesterase potential. nih.gov Compound III from a synthesized series potently inhibited both AChE and BChE with IC₅₀ values of 63 µg/mL and 80 µg/mL, respectively. nih.gov Similarly, 1-(3-chlorophenyl)-3-cyclohexylthiourea (3 ) and 1-(1,1-dibutyl)-3-phenylthiourea (4 ) exhibited notable inhibition of both enzymes. mdpi.com

The structural features of these derivatives play a crucial role in their inhibitory activity. Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of AChE and BChE. mdpi.comresearchgate.net For example, the potent inhibitor 3 was found to form a strong hydrogen bond with Tyr-124 in the active site of AChE. mdpi.com

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Thiourea Derivatives

| Compound/Derivative Series | Target Enzyme | IC₅₀ Value | Reference |

| Bis-indolylmethane thiourea derivatives | AChE | 4.10 - 155.81 μM | researchgate.net |

| Bis-indolylmethane thiourea derivatives | BChE | 6.50 - 97.30 μM | researchgate.net |

| Benzimidazole-based oxazole analogue 9 | AChE | 0.10 ± 0.050 µM | researchgate.net |

| Benzimidazole-based oxazole analogue 9 | BChE | 0.20 ± 0.050 µM | researchgate.net |

| Benzimidazole-based oxazole analogue 14 | AChE | 0.20 ± 0.050 µM | researchgate.net |

| Benzimidazole-based oxazole analogue 14 | BChE | 0.30 ± 0.050 µM | researchgate.net |

| Unsymmetrical thiourea III | AChE | 63 µg/mL | nih.gov |

| Unsymmetrical thiourea III | BChE | 80 µg/mL | nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3 ) | AChE | 50 µg/mL | mdpi.comnih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3 ) | BChE | 60 µg/mL | mdpi.comnih.gov |

| 1-(1,1-dibutyl)-3-phenylthiourea (4 ) | AChE | 58 µg/mL | mdpi.com |

| 1-(1,1-dibutyl)-3-phenylthiourea (4 ) | BChE | 63 µg/mL | mdpi.com |

Other Biological Activities

Thiourea derivatives have demonstrated significant potential as antioxidant agents. mdpi.commdpi.com Their ability to scavenge free radicals is a key aspect of this activity. semanticscholar.org The antioxidant capacity of these compounds has been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. nih.govresearchgate.net

In one study, a series of thiourea derivatives showed good antioxidant properties, with compound 2 exhibiting the highest activity, scavenging 90.5 ± 2.1% of DPPH radicals with an IC₅₀ value of 45 ± 2 µg. semanticscholar.org Another study on symmetrical and unsymmetrical thioureas found that compound IV was the most potent against DPPH free radicals (IC₅₀ = 64 µg/mL), while compound I was most effective at scavenging ABTS radicals (IC₅₀ = 66 µg/mL). nih.gov

The structural characteristics of the thiourea derivatives, such as the presence and position of certain functional groups, can influence their antioxidant activity. jrespharm.commdpi.com For example, the presence of electronegative molecules in compounds 1 and 8 in one study contributed positively to their antioxidant effect. jrespharm.com In another series, a derivative with a tertiary amine group (compound 8 ) showed the best antioxidant activity. researchgate.net

Table 2: Antioxidant Activity of Thiourea Derivatives

| Compound/Derivative | Assay | Activity/IC₅₀ Value | Reference |

| Compound 2 | DPPH | 90.5 ± 2.1% inhibition, IC₅₀ = 45 ± 2 µg | semanticscholar.org |

| Compound IV | DPPH | IC₅₀ = 64 µg/mL | nih.gov |

| Compound I | ABTS | IC₅₀ = 66 µg/mL | nih.gov |

| Compound 1 | DPPH | 47.08 ± 0.40% inhibition at 100 µM | jrespharm.com |

| Compound 8 (tertiary amine) | DPPH | Greatest antioxidant activity in its series | researchgate.net |

Thiourea derivatives have emerged as a class of compounds with notable anti-inflammatory potential. mdpi.commdpi.com Their mechanism of action is often associated with the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. rsc.org

Research into bis-thiourea derivatives has shown promising results. In one study, compounds SK1 (1,2-bis(N-benzoylthioureido) benzene) and SK3 (1,4-bis(N-benzoylthioureido) benzene) demonstrated significant anti-inflammatory potential in both in vitro and in vivo assays. researchgate.net These compounds were effective in lipoxygenase enzyme inhibition studies and in carrageenan-induced and histamine-induced paw edema tests. researchgate.net

The anti-inflammatory effects of pyrimidine (B1678525) derivatives, which can be synthesized from thioureas, have also been investigated. Several of these derivatives have shown potent inhibition of COX-2, an enzyme involved in inflammation and pain. rsc.org For example, derivatives 5 and 6 had IC₅₀ values against COX-2 of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, which is comparable to the standard drug celecoxib. rsc.org

Thiourea derivatives have been investigated for their potential as antitubercular agents, showing activity against Mycobacterium tuberculosis. mdpi.comup.ac.za Some derivatives have demonstrated potent inhibitory effects against various strains, including drug-resistant ones. tandfonline.com

In one study, a series of newly synthesized thiourea derivatives were tested against M. tuberculosis (Mtb). Compounds TU1 and TU2 were the most potent, with MIC₉₀ values of 28.2 and 11.2 μM, respectively. up.ac.za Another study found that isoxazole (B147169) carboxylic acid methyl ester-based thiourea analogues also exhibited antitubercular activity. nih.gov For instance, the n-hexyl (5n ) and cyclohexyl (5o ) derivatives inhibited Mtb with a MIC of 2 µg/mL. nih.gov The 4-chlorophenyl substituted analogue (5f ) was also identified as a potent compound with a MIC of 1 µg/mL. nih.gov

The lipophilicity of these compounds, as indicated by their Clog P values, appears to play a role in their anti-TB activity, with more lipophilic compounds often showing greater potency. nih.gov It has also been noted that urea derivatives, which are structurally related to thioureas, can be more potent than their thiourea counterparts. nih.gov

Table 3: Antituberculosis Activity of Thiourea Derivatives

| Compound/Derivative | Target | MIC Value | Reference |

| TU1 | M. tuberculosis | 28.2 μM (MIC₉₀) | up.ac.za |

| TU2 | M. tuberculosis | 11.2 μM (MIC₉₀) | up.ac.za |

| 5f (4-chlorophenyl) | M. tuberculosis H37Rv | 1 µg/mL | nih.gov |

| 5n (n-hexyl) | M. tuberculosis H37Rv | 2 µg/mL | nih.gov |

| 5o (cyclohexyl) | M. tuberculosis H37Rv | 2 µg/mL | nih.gov |

Thiourea derivatives have shown a broad spectrum of biological activities, including promising antimalarial and antiviral effects. mdpi.commdpi.com

Antimalarial Activity:

Several studies have highlighted the potential of thiourea derivatives as antimalarial agents. researchgate.net Platinum(II) complexes of benzoylthiourea (B1224501) have been synthesized and tested for their in vitro antimalarial activity. nih.gov Four of these compounds were found to be active against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite, with one compound being particularly active. nih.gov These active complexes also demonstrated selective activity against malaria parasites with high selectivity indices. nih.gov

Antiviral Activity:

Thiourea derivatives have also been explored for their antiviral properties. jrespharm.comnih.gov Some have been identified as potential inhibitors of viruses such as the Tobacco Mosaic Virus (TMV) and the Hepatitis B Virus (HBV). nih.govbiorxiv.org

In one study, chiral thioureas containing leucine (B10760876) and phosphonate moieties were synthesized and evaluated for their activity against TMV. nih.gov Compounds 3l and 3n showed significant protection and curative effects against the virus. nih.gov

More recently, thiourea derivatives have been investigated for their activity against HBV. biorxiv.orgpreprints.org Derivatives DSA-00 , DSA-02 , and DSA-09 have been identified as new antivirals that can suppress HBV replication, with an efficacy comparable to existing drugs like Entecavir. biorxiv.org These compounds are thought to work by masking the effects of the HBx protein, which is crucial for HBV replication. biorxiv.org Furthermore, these derivatives have been shown to restore the bioenergetics of exhausted hepatocytes by targeting mitochondria, suggesting a dual therapeutic benefit. preprints.org

Thiourea derivatives have been investigated for their potential in managing endocrine disorders, specifically diabetes and thyroid conditions. mdpi.com

Antidiabetic Effects:

Several studies have explored the antidiabetic properties of thiourea derivatives, with some compounds showing significant activity. nih.govtandfonline.com These derivatives have been tested for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.gov

In one study, a series of symmetrical and unsymmetrical thioureas were synthesized and evaluated. nih.gov Compound IV was the most potent inhibitor of α-amylase (IC₅₀ = 62 µg/mL), while compound III was the most effective against α-glucosidase (IC₅₀ = 75 µg/mL). nih.gov Another study on novel thiourea derivatives found that compound AH showed high activity against α-glucosidase, advanced glycation end products (AGEs), and protein tyrosine phosphatase 1B (PTP1B), all of which are relevant targets in diabetes management. researchgate.net

Thiazolidinone derivatives, which can be synthesized from thioureas, have also shown prominent antidiabetic activity. actapharmsci.com Some of these derivatives have demonstrated promising results in dexamethasone-induced hyperglycemia and hyperinsulinemia models. actapharmsci.com

Antithyroid Effects:

Thiourea derivatives form the basis of several antithyroid drugs used to treat hyperthyroidism. mdpi.comacs.org These compounds, including propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI), act by inhibiting the synthesis of thyroid hormones. mdpi.comacs.org They block the enzyme thyroid peroxidase, which is responsible for the iodination and coupling of tyrosine residues on thyroglobulin, a key step in hormone production. mdpi.com Some thiourea derivatives may also inhibit the conversion of thyroxine (T4) to the more active triiodothyronine (T3) in peripheral tissues. mdpi.com

The structural similarity of the thiol form of thionamides (including thiourea derivatives) to the tyrosine molecule, the precursor of thyroid hormones, is thought to be a reason for their antithyroid activity. nih.gov

Anticoagulant Activity

Thiourea derivatives have emerged as a class of compounds with significant pharmacological potential, including anticoagulant activity. While specific research focusing solely on the anticoagulant properties of this compound is limited in the reviewed literature, studies on various N-aryl and N,N'-disubstituted thiourea derivatives have demonstrated their capacity to interfere with the blood coagulation cascade. These findings provide a basis for understanding the potential anticoagulant effects of the broader thiourea chemical class, to which this compound belongs.

Research into the anticoagulant effects of thiourea derivatives often involves standard coagulation assays such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT). The PT assay evaluates the extrinsic and common pathways of coagulation, while the aPTT assay assesses the intrinsic and common pathways. Studies on a series of symmetrical and unsymmetrical N-aryl thiourea derivatives, synthesized through the condensation of phenylisothiocyanate and various primary amines, have shown that these compounds can exhibit very high anticoagulant activity in both PT and aPTT tests. researchgate.netresearchgate.net

The mechanism of action for the anticoagulant effect of some thiourea derivatives has been linked to the inhibition of key coagulation factors. Notably, certain thiourea derivatives have been investigated as inhibitors of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. nih.govmdpi.com The inhibition of FXa is a validated strategy for anticoagulation, utilized by several modern oral anticoagulant drugs. nih.govekb.eg For instance, molecular dynamics simulations have been employed to study the interaction of novel thiourea derivatives of isosteviol (B191626) with FXa, demonstrating that some of these compounds can form stable complexes with the enzyme's active site. nih.gov Specifically, one thiourea derivative with a 4-(oxazol-5-yl)phenyl substituent, identified as compound E10, was shown to form a stable complex with FXa. nih.gov

Furthermore, the structural features of thiourea derivatives can influence their anticoagulant potency. For example, in a series of thiourea derivatives, the introduction of a chlorine atom on a phenyl ring was found to enhance the inhibitory activity against FXa, with the position of the substitution (para or meta) affecting the potency. frontiersin.orgnih.gov This highlights the potential for targeted chemical modifications to optimize the anticoagulant properties of this class of compounds.

While direct experimental data on this compound is not extensively available, the consistent findings of anticoagulant and anti-FXa activity across a range of structurally related thiourea derivatives suggest that this compound could also possess similar properties. The presence of the thiourea core structure is a key determinant of this biological activity. researchgate.net However, without direct experimental evaluation, the anticoagulant potential of this compound remains speculative and warrants further investigation.

Data on the Anticoagulant Activity of Representative Thiourea Derivatives

The following table summarizes findings from studies on various thiourea derivatives, illustrating their anticoagulant potential. It is important to note that these are not data for this compound but for other related compounds.

| Compound/Derivative Class | Assay | Key Findings | Reference(s) |

| N-Aryl Thiourea Derivatives | PT and aPTT | Demonstrated very high anticoagulant activity. | researchgate.net, researchgate.net |

| Thiourea Derivative (Compound 19) | Factor Xa Inhibition | IC50 = 152.78 ± 3.18 nM | frontiersin.org, nih.gov |

| Thiourea Derivative (Compound 20) | Factor Xa Inhibition | IC50 = 196.34 ± 5.37 nM | frontiersin.org, nih.gov |

| Isosteviol Thiourea Derivative (E10) | Molecular Docking with FXa | Forms a stable complex with the FXa active site. | nih.gov |

| N,N'-disubstituted thiourea derivatives | aPTT and PT | Did not influence the extrinsic or intrinsic pathways of the coagulation cascade at 100 μM. | researchgate.net |

Mechanistic and Structure Activity Relationship Sar Investigations in Biological Systems

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is instrumental in understanding the interactions that stabilize the ligand-receptor complex and in predicting the binding affinity, which is often correlated with biological activity. pensoft.netfarmaciajournal.com

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking studies on derivatives of 1-Hexyl-2-thiourea have been conducted to predict their binding modes and affinities against various protein targets. For instance, a study on 1-(4-Hexylbenzoyl)-3-methylthiourea, an analog of this compound, investigated its interaction with the NUDIX hydrolase type 5 (NUDT5) receptor, a therapeutic target for breast cancer. nih.gov The docking results for its iron (III) complex showed a strong binding affinity, with a calculated binding energy of -9.56 kcal/mol and a predicted inhibition constant (Ki) of 98.54 nM. nih.gov

In another study, various N,N'-disubstituted thiourea (B124793) derivatives were evaluated as potential aromatase inhibitors. nih.gov Molecular docking simulations are frequently used to evaluate the binding interactions between newly synthesized thiourea compounds and target proteins, such as BRAF (V600E) protein kinase, to predict their binding affinity and inhibitory potential. researchgate.netksu.edu.tr The binding affinity, often expressed as a docking score or Gibbs free energy (ΔG), indicates the stability of the ligand-receptor complex. pensoft.netmdpi.com For example, docking of N-Phenylmorpholine-4-carbothioamide against bacterial tyrosinase yielded a docking score of -7.01 kcal/mol. mdpi.com Such studies help in identifying promising candidates for further development. pensoft.net

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Iron (III) complex of 1-(4-Hexylbenzoyl)-3-methylthiourea | NUDT5 (NUDIX hydrolase type 5) | -9.56 | 98.54 nM | nih.gov |

| N-Phenylmorpholine-4-carbothioamide | Bacterial Tyrosinase | -7.01 | Not Reported | mdpi.com |

| 1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 3) | DNA gyrase subunit B | -91.2304 (Rerank Score) | Not Reported | nih.gov |

Identification of Key Amino Acid Residues for Interaction

A critical aspect of molecular docking is the identification of specific amino acid residues within the receptor's active site that interact with the ligand. mdpi.com These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-protein complex. nih.govwou.edu

For the iron (III) complex of 1-(4-Hexylbenzoyl)-3-methylthiourea, docking studies revealed several key interactions with the NUDT5 receptor. The complex formed two conventional hydrogen bonds with the amino acid residues LeuA:98 and AspA:100. nih.gov Additionally, three carbon-hydrogen bonds were observed with GluA:112, AlaA:96, and GlyA:97, along with eleven van der Waals interactions. nih.gov In a different study focusing on amantadine-based thiourea derivatives as urease inhibitors, the most potent compound, which featured an n-hexyl group, was found to form two hydrogen bonds with the amino acid residue VAL391. nih.gov

The thiourea moiety itself is a key pharmacophore, with the sulfur atom often participating in complementary binding and the nitrogen atoms acting as hydrogen-bond donors. mdpi.comjpt.com These interactions with amino acid residues like glutamate, asparagine, and arginine are crucial for the stability of the complex and the subsequent biological activity. jppres.comnih.govacs.org

| Compound/Derivative | Target Protein | Key Interacting Amino Acid Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Iron (III) complex of 1-(4-Hexylbenzoyl)-3-methylthiourea | NUDT5 | LeuA:98, AspA:100 | Conventional Hydrogen Bond | nih.gov |

| GluA:112, AlaA:96, GlyA:97 | Carbon-Hydrogen Bond | nih.gov | ||

| GluA:116, ArgA:111, MetA:132, etc. | Van der Waals | nih.gov | ||

| N-(adamantan-1-ylcarbamothioyl) benzamide (B126) derivative (3j) | Urease (4H9M) | VAL391 | Hydrogen Bond | nih.gov |

| Thiourea Derivatives | Sirtuin 1 (SIRT1) | Pro A:271, Asn A:346, Ile A:347 | Hydrogen Bond | pensoft.net |

Correlation with Experimental Biological Activities

A primary goal of molecular docking studies is to establish a structure-activity relationship (SAR) that can be correlated with experimental data. researchgate.net The predicted binding affinity from docking is often compared with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). researchgate.netresearchgate.net A strong correlation can validate the computational model and provide confidence in its predictive power for designing new, more potent compounds. frontiersin.org

For instance, studies on N-acyl thiourea derivatives against MCF-7 breast cancer cells found IC50 values ranging from 2.59 to 7.09 µmol/L. researchgate.net These experimental results were supported by molecular docking studies which revealed high binding affinity and inhibitory effects on the BRAF (V600E) protein kinase. researchgate.net Similarly, a series of arylthioureas were evaluated as urease inhibitors, with the nitro-substituted derivative showing the highest enzymatic inhibition (IC50 of 0.464 mM), outperforming the standard thiourea. researchgate.net These experimental findings were rationalized through molecular modeling, which provided insights into the binding interactions. researchgate.net In another example, the cytotoxic activity of a newly synthesized thiourea derivative, 4-Cl-PCTB, against T47D cancer cells (IC50 = 0.44 mM) was found to be significantly better than the standard drug hydroxyurea (B1673989) (IC50 = 4.58 mM), a result supported by its superior docking score and bond stability in simulations. jppres.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex compared to the static view provided by molecular docking. nih.gov By simulating the movements of atoms and molecules over time, MD can assess the stability of the complex and analyze conformational changes that occur upon ligand binding. nih.govmdpi.com

Investigation of Ligand-Protein Complex Stability Over Time

The stability of a ligand-protein complex is a crucial factor for its biological efficacy. MD simulations are used to evaluate this stability, often by calculating the root-mean-square deviation (RMSD) of the protein backbone or ligand atoms over the simulation time. nih.govmdpi.com A stable complex will typically show the RMSD value converging and fluctuating around an average value, indicating that the system has reached equilibrium. nih.goveurekalert.org

In a 100-ns MD simulation of iron (III) complexes of thiourea derivatives with the NUDT5 receptor, the complex containing the 1-(4-Hexylbenzoyl)-3-methylthiourea analog (compound 6) demonstrated good interaction stability. nih.gov The RMSD plot for this complex showed initial fluctuations followed by stabilization, indicating a stable binding pose throughout the simulation. nih.gov Similarly, MD simulations of isosteviol (B191626) derivatives, including a thiourea analog, with Factor Xa (FXa) showed that some derivatives formed stable complexes over a 100 ns simulation, as evidenced by stable ligand RMSD values. plos.org Analysis of RMSD trajectories helps to confirm that the ligand remains stably bound within the active site of the protein. nih.gov

| Complex | Simulation Length | RMSD Analysis Finding | Reference |

|---|---|---|---|

| Compound 6 (Hexyl derivative)-NUDT5 | 100 ns | Initial fluctuations followed by a constant, stable RMSD value, indicating good interaction stability. | nih.gov |

| TGR5-CNP0224616 | 100 ns | Exhibited high stability with an RMSD value of approximately 0.8 Å. | nih.gov |

| TGR5-INT-777 (Co-ligand) | 100 ns | Showed a stable RMSD of 0.6 Å. | nih.gov |

| 4-Cl-PCTB-Checkpoint kinase 1 | Not Specified | Exhibited better bond stability compared to the standard drug hydroxyurea. | jppres.com |

Analysis of Conformational Changes Upon Binding

Ligand binding can induce conformational changes in both the protein and the ligand, which can be critical for biological function. nih.gov MD simulations allow for the analysis of these changes through metrics like the root-mean-square fluctuation (RMSF), which measures the flexibility of individual residues, and the radius of gyration (RoG), which assesses the compactness of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are pivotal in modern drug design, creating mathematical models that relate the chemical structure of a compound to its biological activity. farmaciajournal.com These models help predict the activity of novel molecules and identify the key structural features governing their function. For thiourea derivatives, QSAR has been applied to elucidate the requirements for various activities, including anticancer, antimalarial, and herbicidal effects. chemicaljournal.inresearchgate.netcrpsonline.com

3D-QSAR Methodologies (CoMFA, CoMSIA) for Predictive Modeling

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for developing predictive models. ijpsonline.com These techniques analyze the steric and electrostatic fields of a molecule, correlating them with biological activity.

For series of thiourea derivatives, 3D-QSAR models have been successfully constructed. For instance, a study on pyrazole (B372694) derivatives containing a thiourea skeleton yielded a significant CoMFA model with a squared correlation coefficient (r²) of 0.9027, indicating a strong relationship between the structural descriptors and anticancer activity. researchgate.net In another investigation on pyridine-containing arylthiourea derivatives, both CoMFA and CoMSIA models showed excellent predictive capability, with q² values of 0.647 and 0.732, respectively. acs.org A model is generally considered to have good predictive power if the cross-validation coefficient (q²) is greater than 0.5. acs.org

These models are built by aligning a set of structurally related compounds (a training set) and calculating their molecular fields. ijpsonline.com Partial Least Squares (PLS) analysis is then used to establish a relationship between the field values and the observed biological activities (e.g., IC₅₀ values). acs.orgmetabolomics.se The resulting models can then be used to predict the activity of new compounds and are visualized using contour maps, which highlight regions where modifications are likely to enhance or diminish activity.

Table 1: Examples of 3D-QSAR Model Parameters for Thiourea Derivatives

| Compound Series | 3D-QSAR Method | q² | r² | Target Activity | Reference |

| Pyrazole-thiourea derivatives | CoMFA | - | 0.9027 | EGFR Inhibition | researchgate.net |

| Pyridine-containing arylthioureas | CoMFA | 0.647 | 0.992 | Root Growth Inhibition | acs.org |

| Pyridine-containing arylthioureas | CoMSIA | 0.732 | 0.989 | Root Growth Inhibition | acs.org |

| Dioxin-containing pyrazoline-thioureas | QSAR | - | - | HER-2 Inhibition | nih.gov |

| Thiazole derivatives | CoMSIA | 0.614 | 0.957 | SDHI Inhibition |

Note: q² (cross-validated r²) and r² (non-cross-validated r²) are statistical measures of model fit and predictability. A hyphen (-) indicates the value was not specified in the source abstract.

Identification of Physicochemical and Steric Requirements for Activity

Through 3D-QSAR and other SAR analyses, specific physicochemical and steric properties essential for the biological activity of thiourea derivatives have been identified. The adsorption and interaction of these compounds with biological targets are dependent on factors like functional groups, electron density at donor atoms, steric hindrance, and the π-orbital character of donating electrons. acs.org

CoMFA and CoMSIA contour maps provide a visual guide to these requirements. For example, in studies of pyridine-containing thioureas, CoMSIA contour maps indicated that:

Steric Fields: Bulky substituents in certain positions of the phenyl ring were favored, while they were disfavored in others, suggesting a specifically shaped binding pocket.

Electrostatic Fields: Regions where electropositive or electronegative groups would enhance activity were identified, pointing to key electrostatic interactions with the target.

Hydrophobic Fields: The maps highlighted areas where hydrophobic groups would be beneficial, likely by interacting with hydrophobic pockets in the receptor.

Hydrogen Bond Donor/Acceptor Fields: The models showed specific locations where hydrogen bond donors and acceptors would improve binding affinity. acs.org

For this compound, the hexyl group contributes significantly to the molecule's lipophilicity and steric profile. The terminal alkyl chain can explore hydrophobic pockets within a binding site, while the thiourea core provides the crucial hydrogen bond donor and acceptor capabilities. biointerfaceresearch.comanalis.com.my

Pharmacophore Modeling and Design Principles

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. The thiourea moiety, -NH-C(=S)-NH-, is itself a key pharmacophore, prized for its ability to form stable complexes through hydrogen bonding. analis.com.myrjptonline.org

Pharmacophore models for various thiourea derivatives consistently identify several key features:

Hydrogen Bond Donors: The N-H groups of the thiourea core are excellent hydrogen bond donors. biointerfaceresearch.comanalis.com.my

Hydrogen Bond Acceptors: The sulfur atom (C=S) acts as a hydrogen bond acceptor. biointerfaceresearch.comanalis.com.my

Hydrophobic Sites: Attached alkyl chains (like the hexyl group) or aromatic rings provide hydrophobic features that can interact with nonpolar regions of a target protein. researchgate.net

The design of new, potent thiourea derivatives often involves a hybridization approach, where the thiourea pharmacophore is combined with other known active fragments, such as heterocyclic rings. biointerfaceresearch.com This strategy aims to create hybrid molecules that retain the key binding features of both parent structures, potentially leading to enhanced potency and selectivity. The unique electronic characteristics of the thiourea moiety allow it to bind effectively to a variety of enzymes and receptors. analis.com.my

Impact of Structural Modifications on Biological Activity

Systematic modification of the thiourea scaffold is a common strategy to optimize biological activity and explore the SAR. Changes to the alkyl chain length or the introduction of different ring systems can have profound effects.

Influence of Alkyl Chain Length and Substituents

The length and nature of the alkyl chain attached to the thiourea nitrogen, as in the case of the hexyl group in this compound, are critical determinants of biological activity. However, the optimal chain length is highly dependent on the specific biological target.

Decreased Activity with Increased Length: In a study on urease inhibition by benzoyl-thiourea derivatives, activity was found to decrease as the length of the N-alkyl chain increased. The compound without any alkyl chain (R=H) was the most potent, suggesting that a larger alkyl group may cause steric hindrance or be otherwise unfavorable for binding to that particular enzyme. rsc.orgresearchgate.net

Increased Activity with Increased Length: Conversely, in a series of 1,3,4-thiadiazole (B1197879) sulfonyl thioureas, inhibitory activity against certain bacteria was strongly enhanced when the alkyl chain was expanded to five carbon atoms. nih.gov This indicates that for these targets, a longer alkyl chain likely engages in beneficial hydrophobic interactions.

Optimal Intermediate Length: For plant growth regulation, thiourea derivatives with an alkyl chain length of two carbons were found to be the most effective. acs.org

These findings demonstrate that there is no single rule for the effect of alkyl chain length. The hexyl group in this compound provides a specific balance of lipophilicity and size that may be optimal for certain targets while being detrimental for others.

Table 2: Effect of Alkyl Chain Length on Biological Activity of Thiourea Derivatives

| Compound Series | Biological Target/Activity | Observation | Reference |

| N-Alkyl Benzoyl-thioureas | Urease Inhibition | Activity decreased as alkyl chain length increased (H > Methyl > Ethyl...) | rsc.orgresearchgate.net |

| 1,3,4-Thiadiazole Sulfonyl Thioureas | Antibacterial (S. aureus, etc.) | Activity enhanced when chain expanded to five carbons (pentyl) | nih.gov |

| N-Phenylthiourea derivatives | Plant Growth Stimulation (A. thaliana) | Alkyl chain length of two carbons showed the highest efficacy | acs.org |

Role of Heterocyclic Moieties and Aromaticity

Incorporating heterocyclic or aromatic rings into the structure of thiourea derivatives is a widely used strategy to enhance biological activity. chemicaljournal.in These rings can introduce favorable properties such as increased binding affinity through π-π stacking, altered electronic properties, and improved pharmacokinetic profiles.

Heterocyclic Rings: The introduction of moieties like thiazole, pyrazole, pyrimidine (B1678525), and benzothiazole (B30560) has been shown to confer potent anticancer, antibacterial, and antifungal properties. chemicaljournal.inmdpi.commdpi.com For example, thioureas containing a 2-thiazole ring were found to be more active as herbicides than those with a 2-furfuryl residue. chemicaljournal.in The integration of a dioxin moiety into a pyrazoline thiourea scaffold led to highly selective HER-2 inhibitors for breast cancer. nih.govbiointerfaceresearch.com